Methyl 2-amino-3-fluoro-5-methylbenzoate
Description
Methyl 2-amino-3-fluoro-5-methylbenzoate is a fluorinated aromatic ester featuring an amino group at position 2, a fluorine atom at position 3, and a methyl group at position 5 on the benzoate ring.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 2-amino-3-fluoro-5-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,11H2,1-2H3 |
InChI Key |
MKGWYZXQBOZKHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-fluoro-5-methylbenzoate typically involves the esterification of 2-amino-3-fluoro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-fluoro-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-3-fluoro-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-fluoro-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Functional Group Variations
The following table highlights key structural differences between Methyl 2-amino-3-fluoro-5-methylbenzoate and its analogs:
*Inferred formula based on ethyl analog ().
Key Observations:
- Ester Group Influence: Ethyl 2-amino-5-fluoro-3-methylbenzoate (CAS 939993-44-9) demonstrates how ester chain length affects lipophilicity. Methyl esters generally exhibit lower molecular weight and higher volatility compared to ethyl esters .
- Amino Group: The presence of the 2-amino group distinguishes this compound from non-amino analogs like Methyl 2-methyl-5-fluorobenzoate.
Pharmacological and Industrial Relevance
- Pesticide Analogs: Methyl benzoate derivatives with sulfonylurea groups (e.g., metsulfuron methyl ester) are widely used as herbicides. While this compound lacks these groups, its amino and fluorine substituents could position it as a precursor for novel agrochemicals .
- Pharmaceutical Potential: The amino group in this compound mirrors motifs seen in bioactive molecules, such as kinase inhibitors or antibacterial agents. Its fluorine atom may enhance bioavailability, a trait observed in fluorinated drugs like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
